
Thalidomide-5'-O-C4-acid
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Overview
Description
Thalidomide-5’-O-C4-acid is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-O-C4-acid, have been studied for their potential therapeutic applications, particularly in the treatment of various cancers and inflammatory conditions .
Preparation Methods
The synthesis of Thalidomide-5’-O-C4-acid involves several steps, starting from the basic structure of thalidomideThis can be achieved through various chemical reactions, including esterification and hydrolysis . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thalidomide-5’-O-C4-acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Various nucleophiles can substitute the functional groups in Thalidomide-5’-O-C4-acid, leading to the formation of substituted products.
Scientific Research Applications
Thalidomide-5’-O-C4-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological pathways.
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-C4-acid involves its interaction with specific molecular targets, such as cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). Binding to CRBN alters its substrate specificity, leading to the degradation of various neosubstrates. This process modulates several cellular pathways, including those involved in inflammation and cancer .
Comparison with Similar Compounds
Thalidomide-5’-O-C4-acid is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic applications. Thalidomide-5’-O-C4-acid is unique due to its specific modifications, which confer distinct chemical and biological properties .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide derivatives with different functional groups
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Thalidomide-5'-O-C4-acid while ensuring reproducibility?
- Methodological Answer : Synthesis optimization should follow protocols for thalidomide derivatives, emphasizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, the alkylation step at the 5'-O position requires precise stoichiometric control to avoid side reactions. Detailed characterization using 1H-NMR and LC-MS is critical to confirm structural integrity . To ensure reproducibility, document all parameters (e.g., pH, reaction time) and adhere to guidelines for experimental reporting, such as separating primary data from supplementary materials .
Q. What analytical techniques are most reliable for characterizing this compound's purity and stability?
- Methodological Answer : Use HPLC with UV detection (λ = 220–280 nm) to assess purity, coupled with mass spectrometry for molecular weight confirmation. Stability studies should include accelerated degradation tests under varying pH and temperature conditions. For polymorphic forms, employ X-ray crystallography or differential scanning calorimetry (DSC). Ensure compliance with journal standards by reporting detection limits and validation parameters (e.g., linearity, recovery rates) .
Advanced Research Questions
Q. How does this compound's linker length influence its efficacy in targeted protein degradation?
- Methodological Answer : The C4 alkyl linker balances steric flexibility and binding affinity to Cereblon (CRBN), an E3 ubiquitin ligase. Conduct comparative studies with varying linker lengths (e.g., C2, C6 analogs) using surface plasmon resonance (SPR) to quantify CRBN binding kinetics. Pair this with cellular assays (e.g., Western blotting for ubiquitination markers) to correlate structural modifications with degradation efficiency .
Q. What strategies mitigate batch-to-batch variability in this compound during in vivo studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including statistical DOE (Design of Experiments) to identify critical process parameters. Use orthogonal analytical methods (e.g., 13C-NMR for carbon backbone consistency) for batch validation. For in vivo studies, standardize formulation protocols (e.g., solvent systems, lyophilization conditions) to minimize pharmacokinetic variability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Contradictions may arise from cell-specific CRBN expression levels or off-target effects. Design a multi-omics approach:
- Quantify CRBN protein levels via ELISA or flow cytometry.
- Perform RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cell lines.
- Validate using CRISPR knockouts of putative off-target genes.
Report findings with transparent statistical thresholds (e.g., p < 0.01, FDR correction) and cross-reference with existing literature .
Q. What computational tools are effective for predicting this compound's metabolic pathways?
- Methodological Answer : Use in silico platforms like Schrödinger’s ADMET Predictor or CypReact to model cytochrome P450-mediated oxidation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) and UPLC-MS/MS metabolite profiling. Cross-validate results with structural analogs, such as 5-hydroxythalidomide, to identify conserved metabolic hotspots .
Q. Methodological and Reproducibility Considerations
Q. How should researchers document experimental protocols for this compound to meet FAIR data standards?
- Methodological Answer : Follow metadata standards such as ISA-Tab for experimental workflows, including raw data (e.g., chromatograms, spectra), processing scripts, and instrument calibration logs. Use repositories like Zenodo or ChEMBL for public deposition, ensuring persistent identifiers (DOIs) and machine-readable formats. Reference ontology terms (e.g., ChEBI for chemical identity) to enhance interoperability .
Q. What are best practices for troubleshooting low yields in this compound synthesis?
- Methodological Answer : Systematically isolate intermediates to identify bottlenecks (e.g., hydrolysis of the ester linkage). Use 19F-NMR (if applicable) or inline IR spectroscopy to monitor reaction progress. Optimize purification via preparative HPLC with gradient elution. Document failed attempts in supplementary materials to guide future researchers .
Properties
Molecular Formula |
C18H18N2O7 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypentanoic acid |
InChI |
InChI=1S/C18H18N2O7/c21-14-7-6-13(16(24)19-14)20-17(25)11-5-4-10(9-12(11)18(20)26)27-8-2-1-3-15(22)23/h4-5,9,13H,1-3,6-8H2,(H,22,23)(H,19,21,24) |
InChI Key |
OGCVLNRVXVCTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCC(=O)O |
Origin of Product |
United States |
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